5H-Pyrano[4,3-B]pyridin-8(7H)-one
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Overview
Description
5H-Pyrano[4,3-B]pyridin-8(7H)-one is a heterocyclic compound that features a fused pyrano and pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Pyrano[4,3-B]pyridin-8(7H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 3-amino-4-(furan-2-yl)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-B]thieno[3,2-E]pyridine-2-carboxylate with hydrazine hydrate . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
5H-Pyrano[4,3-B]pyridin-8(7H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyridine ring, often facilitated by reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include hydrazine hydrate, phenyl chloroformate, and various amines . Reaction conditions typically involve the use of solvents such as ethanol, and reactions are often carried out under reflux conditions to ensure complete conversion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with phenyl chloroformate can yield N-phenoxycarbonyl derivatives, while reactions with primary and secondary amines can lead to the formation of fused pyrimidines .
Scientific Research Applications
5H-Pyrano[4,3-B]pyridin-8(7H)-one has a broad range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antibacterial and anti-inflammatory agent.
Industry: It can be used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 5H-Pyrano[4,3-B]pyridin-8(7H)-one involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is thought to result from the inhibition of bacterial cell wall synthesis. Its anti-inflammatory effects may be due to the inhibition of pro-inflammatory cytokines . The exact molecular targets and pathways are still under investigation, but the compound’s ability to interact with various enzymes and receptors is a key area of research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5H-Pyrano[4,3-B]pyridin-8(7H)-one include:
Pyrano[4,3-B]thieno[3,2-E]pyridine derivatives: These compounds share a similar fused ring structure and exhibit comparable biological activities.
Thiazolo[4,5-B]pyridines: These compounds also feature a fused heterocyclic system and have been studied for their medicinal properties.
Uniqueness
What sets this compound apart is its specific ring fusion and the presence of both pyrano and pyridine rings, which confer unique electronic properties and reactivity. This makes it a valuable scaffold for the development of new therapeutic agents and materials.
Properties
IUPAC Name |
5H-pyrano[4,3-b]pyridin-8-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c10-7-5-11-4-6-2-1-3-9-8(6)7/h1-3H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQCJHRGTPQJSRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=O)CO1)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260672-28-3 |
Source
|
Record name | 5H,7H,8H-pyrano[4,3-b]pyridin-8-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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